

Cyclosporin A: A Powerful Tool for Interrogating Mitochondrial Function

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Compound of Interest

Compound Name: Cyclosporin A

Cat. No.: B001163

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclosporin A (CsA), a well-established immunosuppressant, has emerged as an indispensable tool for researchers delving into the intricacies of mitochondrial function. Its utility lies in its specific and potent inhibition of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death and survival. This document provides detailed application notes and experimental protocols for utilizing **Cyclosporin A** to study mitochondrial function, catering to the needs of researchers, scientists, and professionals in drug development.

Application Notes

Cyclosporin A's primary molecular target within the mitochondria is cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix.[1][2] The binding of CsA to CypD prevents the interaction of CypD with components of the mPTP, thereby inhibiting its opening.[1][3] This inhibitory action makes CsA a valuable instrument for:

- Investigating the role of the mPTP in various cellular processes: By comparing mitochondrial responses in the presence and absence of CsA, researchers can elucidate the involvement of mPTP-mediated events in apoptosis, necrosis, and other forms of cell death.[4]
- Screening for novel mPTP modulators: CsA serves as a positive control when screening compound libraries for new inhibitors or activators of the mPTP.

- Studying mitochondrial calcium homeostasis: CsA has been shown to enhance the calcium retention capacity of mitochondria, preventing the calcium overload-induced opening of the mPTP.[5][6]
- Elucidating the pathophysiology of diseases associated with mitochondrial dysfunction: The protective effects of CsA have been observed in models of ischemia-reperfusion injury, neurodegenerative diseases, and certain myopathies, highlighting the role of the mPTP in these conditions.[7][8]

It is crucial to note that while CsA is a potent mPTP inhibitor, its immunosuppressive effects are mediated through the inhibition of calcineurin, a different cellular target.[2] Therefore, when studying mitochondrial function, it is essential to use appropriate controls and concentrations to distinguish between mPTP-related and off-target effects. Non-immunosuppressive analogs of CsA, such as NIM811, can also be employed to specifically target CypD without affecting the immune system.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of **Cyclosporin A** on mitochondrial function.

Parameter	Cell/Tissue Type	CsA Concentration	Observed Effect	Reference
Calcium Retention Capacity	Cortical Astrocytes	2-5 μ M	Twofold increase in Ca ²⁺ uptake capacity	[6]
Rat Liver Mitochondria	~5 nM (Ki)	Inhibition of Ca ²⁺ -induced swelling	[9]	
Mitochondrial Swelling	Rat Hippocampal Mitochondria	200 nM	Significant inhibition of Ca ²⁺ -induced swelling	[8]
Human Heart Mitochondria	1 μ M	Inhibition of de-energized mitochondrial swelling	[10]	
Mitochondrial Respiration	Failing Dog Cardiomyocytes	0.2 μ M	20% increase in State-3 respiration	[7]
Rat Heart, Soleus, and Gastrocnemius Muscle	5 - 100 μ M	No significant specific effect on mitochondrial respiration (vehicle effects observed)	[11][12]	
Rat Liver Mitochondria	10, 15, 20 mg/kg/day (in vivo)	Inhibition of NADH oxidase and decrease in oxygen consumption	[13]	
Mitochondrial Membrane Potential	Failing Dog Cardiomyocytes	0.2 μ M	29% increase in mitochondrial	[7]

			membrane potential
Human T-cells	125 nM, 250 nM	Trend towards decreased mitochondrial membrane potential	[14]
Intracellular Calcium	LLC-PK1 Cells	400 nM	Markedly affected the sustained phase of --INVALID-LINK-- response to thapsigargin [15]

Experimental Protocols

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the change in light scattering of a mitochondrial suspension as an indicator of mitochondrial volume. Opening of the mPTP leads to an influx of solutes and water, causing the mitochondria to swell and decreasing the absorbance at 520-540 nm.

Materials:

- Isolated mitochondria
- Swelling Buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4)
- Respiratory substrates (e.g., 5 mM succinate + 1 µM rotenone, or 5 mM glutamate + 5 mM malate)
- Calcium Chloride (CaCl₂) solution (e.g., 1 M stock)
- **Cyclosporin A** (CsA) stock solution (e.g., 1 mM in ethanol)
- Spectrophotometer capable of kinetic measurements at 520-540 nm

Protocol:

- Resuspend isolated mitochondria in ice-cold swelling buffer to a final concentration of 0.5-1.0 mg/mL.
- Pre-incubate the mitochondrial suspension with either vehicle (e.g., ethanol) or the desired concentration of CsA (typically 0.2-10 μ M) for 2-5 minutes at room temperature.
- Add the respiratory substrates to the mitochondrial suspension in the spectrophotometer cuvette.
- Record the baseline absorbance at 520-540 nm for a few minutes.
- Induce mPTP opening by adding a bolus of CaCl_2 (e.g., 100-500 μ M).
- Monitor the decrease in absorbance over time for 10-30 minutes. The rate of absorbance decrease is proportional to the rate of mitochondrial swelling.
- Compare the swelling rates between the vehicle-treated and CsA-treated mitochondria to determine the inhibitory effect of CsA.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester and retain calcium. Mitochondria take up calcium from the surrounding medium, which can be monitored using a calcium-sensitive fluorescent dye. The opening of the mPTP results in the release of accumulated calcium back into the medium, causing a sharp increase in fluorescence.

Materials:

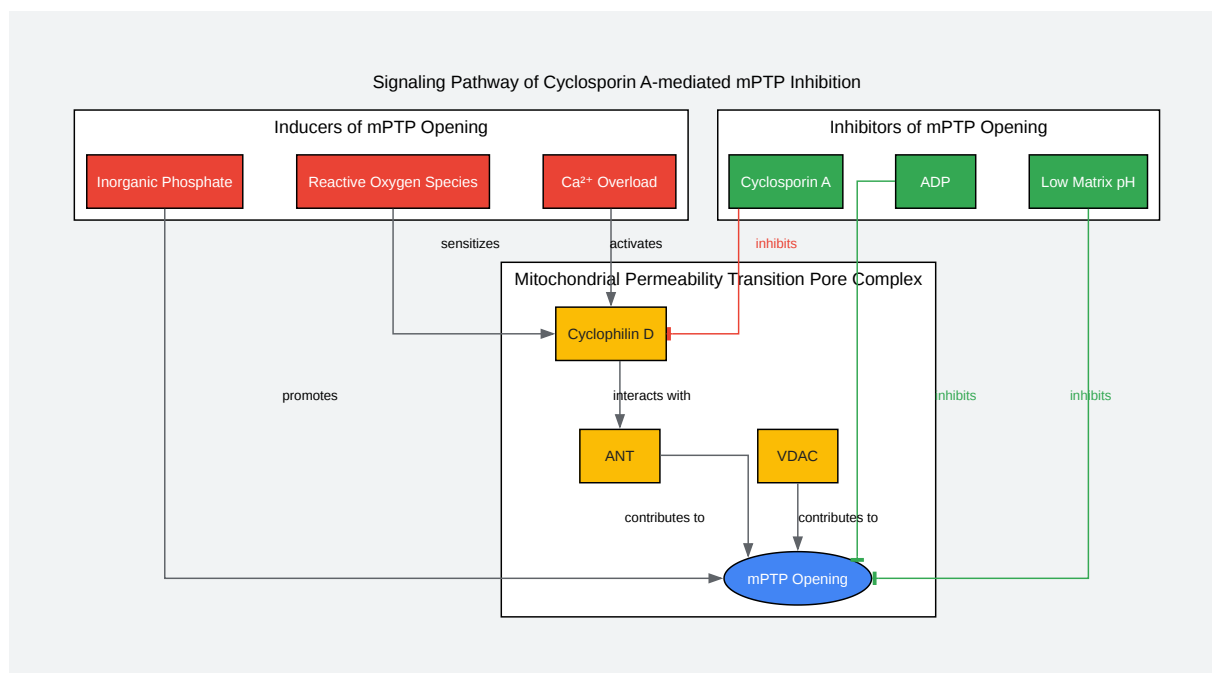
- Isolated mitochondria
- CRC Buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi-Tris, 10 μ M EGTA, pH 7.2)
- Calcium Green-5N or similar calcium-sensitive fluorescent dye
- Calcium Chloride (CaCl_2) solution (e.g., 1 mM stock)

- **Cyclosporin A (CsA)** stock solution (e.g., 1 mM in ethanol)
- Fluorometer with appropriate excitation and emission wavelengths for the chosen dye

Protocol:

- Resuspend isolated mitochondria in CRC buffer to a final concentration of 0.5 mg/mL.
- Add the calcium-sensitive dye to the mitochondrial suspension (e.g., 1 μ M Calcium Green-5N).
- Pre-incubate the mixture with either vehicle or the desired concentration of CsA (typically 0.2-10 μ M) for 2-5 minutes at room temperature in the fluorometer cuvette.
- Record the baseline fluorescence.
- Add sequential pulses of CaCl_2 (e.g., 10-20 nmol per pulse) to the cuvette at regular intervals (e.g., every 60 seconds).
- Monitor the fluorescence signal. After each CaCl_2 addition, you should observe a transient increase in fluorescence followed by a decrease as mitochondria take up the calcium.
- The point at which the mitochondria can no longer take up calcium and release it back into the medium, resulting in a large and sustained increase in fluorescence, is the calcium retention capacity.
- Calculate the total amount of calcium added before mPTP opening. A higher CRC in the presence of CsA indicates its inhibitory effect on the mPTP.

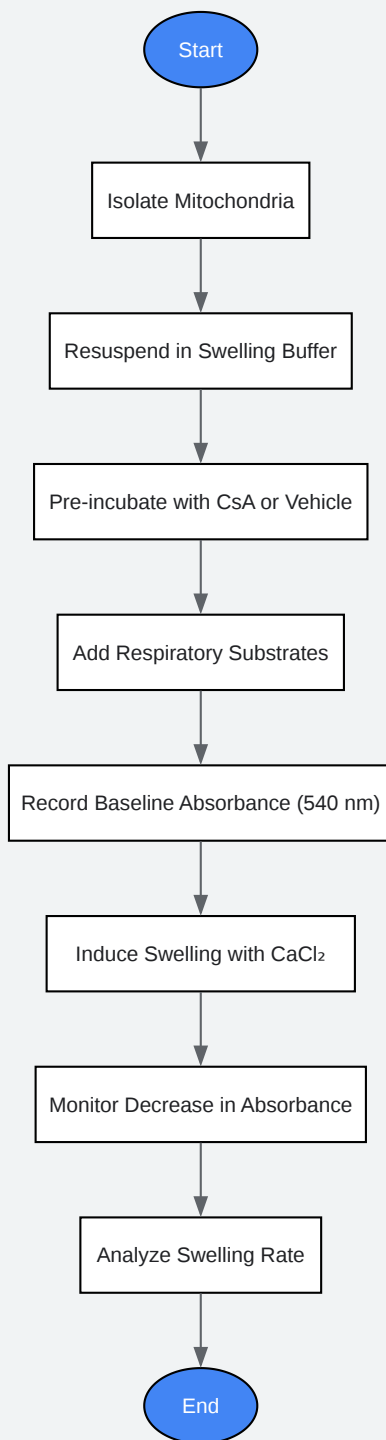
Visualizations



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Caption: Signaling pathway of CsA-mediated mPTP inhibition.

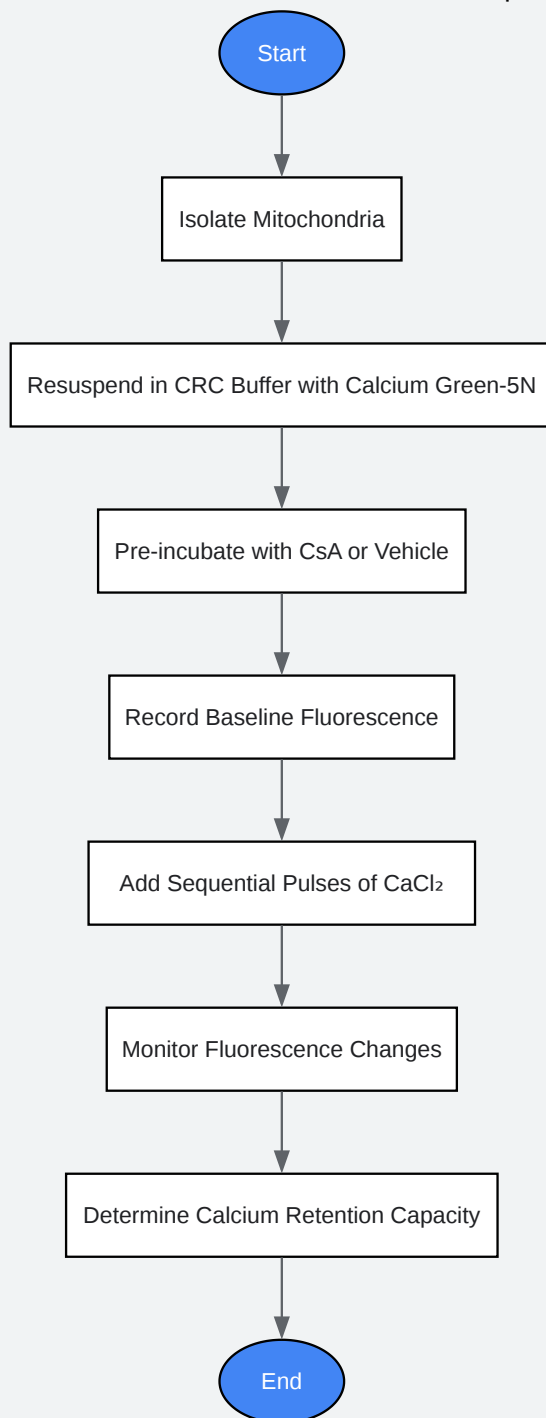
Experimental Workflow for Mitochondrial Swelling Assay



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Caption: Workflow for the mitochondrial swelling assay.

Experimental Workflow for Calcium Retention Capacity Assay



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Caption: Workflow for the calcium retention capacity assay.

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